molecular formula C21H12N4O4S B11101946 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11101946
M. Wt: 416.4 g/mol
InChI Key: KDZNPDPGHNRHDP-UHFFFAOYSA-N
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Description

3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including indeno, thieno, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate substituents. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts is crucial to achieve the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The presence of amino and nitro groups allows for oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-4-(4-aminophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide apart is its unique combination of fused rings and functional groups, which contribute to its distinct chemical reactivity and biological activities. This compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile candidate for further research and development.

Properties

Molecular Formula

C21H12N4O4S

Molecular Weight

416.4 g/mol

IUPAC Name

12-amino-10-(4-nitrophenyl)-8-oxo-14-thia-16-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaene-13-carboxamide

InChI

InChI=1S/C21H12N4O4S/c22-16-14-13(9-5-7-10(8-6-9)25(28)29)15-17(24-21(14)30-19(16)20(23)27)11-3-1-2-4-12(11)18(15)26/h1-8H,22H2,(H2,23,27)

InChI Key

KDZNPDPGHNRHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=C(SC4=N3)C(=O)N)N)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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